N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
“N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is a potent organic compound. It belongs to the class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-phenyl pyrazolines, which are thiophene-based compounds containing methoxy groups, were synthesized by reacting phenylhydrazine with chalcone derivatives .Scientific Research Applications
Anticancer Activity
A range of novel sulfonamides, including derivatives with a 3,4-dimethoxyphenyl moiety, were synthesized and evaluated for their anticancer activity against several cancer cell lines. Compounds from this series demonstrated significant cytotoxic properties and were also found to inhibit VEGFR-2, a receptor implicated in tumor growth and angiogenesis. Molecular docking studies indicated favorable interactions with the active site of VEGFR-2 (Ghorab et al., 2016).
Antibacterial and Antitumor Agents
Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized and exhibited potent antitumor and antibacterial activities. Specifically, certain compounds showed superior activity against liver, colon, and lung cancer cell lines compared to standard drugs. Additionally, these compounds displayed high antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Urease Inhibition and Hemolytic Activity
Thiophene sulfonamide derivatives were synthesized and evaluated for their urease inhibition and hemolytic activities. The study revealed that the substitution pattern and electronic effects of functional groups on the aromatic ring significantly influenced the compounds' effectiveness, indicating potential applications in medicinal chemistry (Noreen et al., 2017).
Solid-State Structural Analysis
Conformationally diverse bis-sulfonamide receptors were synthesized using bis(2-anilinoethynyl)pyridine, -bipyridine, and -thiophene. The study explored the induced-fit model and rotatable acetylenic bonds, revealing that while some structures did not bind guests in the solid state, others formed monomeric or dimeric structures with various guests, showcasing the versatility and potential applications in molecular recognition and catalysis (Berryman et al., 2015).
Discrimination of Thiophenols
A reaction-based fluorescent probe was designed for the selective discrimination of thiophenols over aliphatic thiols. The probe exhibited high selectivity, sensitivity, and off/on signal ratios, and was successfully applied to determine thiophenols in water samples, indicating its potential for environmental and biological applications (Wang et al., 2012).
Future Directions
Thiophene and its derivatives, including “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact excellently with receptors . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways and have significant downstream effects.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-22-13-6-5-12(9-14(13)23-2)18-10-11(8-15(18)19)17-25(20,21)16-4-3-7-24-16/h3-7,9,11,17H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGAWKEFMKDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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